[14]Annulene
CAS No.: 2873-14-5
Cat. No.: VC1895466
Molecular Formula: C14H14
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
![[14]Annulene - 2873-14-5](/images/structure/VC1895466.png)
Specification
CAS No. | 2873-14-5 |
---|---|
Molecular Formula | C14H14 |
Molecular Weight | 182.26 g/mol |
IUPAC Name | cyclotetradecaheptaene |
Standard InChI | InChI=1S/C14H14/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-14H |
Standard InChI Key | RYQWRHUSMUEYST-UHFFFAOYSA-N |
SMILES | C1=CC=CC=CC=CC=CC=CC=C1 |
Canonical SMILES | C1=CC=CC=CC=CC=CC=CC=C1 |
Introduction
# Annulene: Structure, Properties, and Aromaticity Annulene, also known as cyclotetradecaheptaene, is a conjugated monocyclic hydrocarbon belonging to the annulene family. This compound has garnered significant interest in chemical research due to its unique structural properties and theoretical importance in understanding aromaticity in larger ring systems. With fourteen carbon atoms in its ring structure, Annulene serves as an important model for investigating the Hückel's rule in expanded ring systems and provides valuable insights into the relationship between molecular structure and electronic properties.
Molecular Structure
The chemical structure of Annulene features a fourteen-membered ring with seven double bonds, officially named as cyclotetradeca-1,3,5,7,9,11,13-heptaene . The systematic IUPAC name includes the specific configuration of these double bonds: (1Z,3Z,5E,7E,9Z,11E,13E)-cyclotetradeca-1,3,5,7,9,11,13-heptaene, indicating the geometric arrangement of the double bonds within the structure .
Physical and Chemical Properties
Table 1: Basic Physical and Chemical Properties of Annulene
*These properties are inferred based on the similar compound information in search result , as Annulene also contains only carbon and hydrogen atoms with no functional groups capable of hydrogen bonding.
Aromaticity and Electronic Structure
Steric Hindrance and Planarity
The aromaticity of Annulene is limited by steric factors. In the ring structure, inward-directed hydrogen atoms are separated by only four or five intervening carbon atoms, which causes them to be pushed toward each other along the diagonal rather than the sides of the polygon . This arrangement creates steric hindrance, though less severe than in smaller annulenes, which affects the planarity of the molecule.
Research indicates that Annulene exhibits only limited aromatic character compared to other annulenes with more favorable geometric arrangements of inward-directed hydrogens . This limited aromaticity is a consequence of the molecule's difficulty in maintaining a perfectly planar conformation, which is essential for full aromatic stabilization through complete π-electron delocalization.
Synthesis and Preparation Methods
Derivatives and Related Compounds
Several derivatives of Annulene have been synthesized and studied, expanding our understanding of this class of compounds:
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Novel bromo-substituted derivatives of dibenzo-tetraaza and dibenzo-dioxadiaza annulenes have been synthesized through twofold condensation reactions of symmetrical bromo-substituted vinamidinum salt with various ortho-diamino and ortho-amino-hydroxyarenes .
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Researchers have also reported the synthesis of 3,4,7,8,9,10,13,14-octadehydro annulene, which has been used in comparative aromaticity studies with its benzannelated derivatives .
Spectroscopic Properties and Characterization
Nuclear Magnetic Resonance (NMR) Properties
Nuclear Magnetic Resonance (NMR) spectroscopy has been a crucial technique in studying the structure and electronic properties of annulenes. For Annulene derivatives, NMR studies have provided detailed information about their bond fixation and aromaticity . The analysis of 1H NMR spectra of annulene complexes has focused on ring current shielding of internal protons and deshielding of external protons, which gives valuable insights into the aromatic character of these compounds .
Spectral Behavior of Derivatives
The ultraviolet/visible spectral behavior of dibenzo-tetraaza and dibenzo-dioxadiaza annulenes has been examined in dimethyl sulfoxide (DMSO) . These spectroscopic analyses, along with elemental analysis, infrared, 1H NMR, 13C NMR, and mass spectra, have been instrumental in confirming the molecular structure of these newly synthesized compounds .
Research Significance and Applications
Comparative Studies
The synthesis of Annulene derivatives has enabled comparative studies of aromaticity among various annulene systems. For instance, research on octadehydro annulene has provided insights into how structural modifications affect the aromatic character of these compounds . These studies contribute to our broader understanding of the relationship between molecular structure and electronic properties in conjugated systems.
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